molecular formula C10H11N5O2 B14656935 4,6-Diamino-1-(4-methoxyphenyl)-1,3,5-triazin-2(1H)-one CAS No. 50597-01-8

4,6-Diamino-1-(4-methoxyphenyl)-1,3,5-triazin-2(1H)-one

Cat. No.: B14656935
CAS No.: 50597-01-8
M. Wt: 233.23 g/mol
InChI Key: YELDXJVIZJNUBR-UHFFFAOYSA-N
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Description

4,6-Diamino-1-(4-methoxyphenyl)-1,3,5-triazin-2(1H)-one is a heterocyclic compound that belongs to the triazine family This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Diamino-1-(4-methoxyphenyl)-1,3,5-triazin-2(1H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of 4-methoxybenzylamine with cyanuric chloride in the presence of a base. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,6-Diamino-1-(4-methoxyphenyl)-1,3,5-triazin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino groups, leading to the formation of derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced triazine derivatives.

    Substitution: Formation of substituted triazine derivatives with various functional groups.

Scientific Research Applications

4,6-Diamino-1-(4-methoxyphenyl)-1,3,5-triazin-2(1H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4,6-Diamino-1-(4-methoxyphenyl)-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazine ring and the methoxyphenyl group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diamino-6-phenyl-1,3,5-triazine: Similar triazine structure but with a phenyl group instead of a methoxyphenyl group.

    4,6-Diamino-2-mercaptopyrimidine: Contains a pyrimidine ring with amino and mercapto groups.

Uniqueness

4,6-Diamino-1-(4-methoxyphenyl)-1,3,5-triazin-2(1H)-one is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

50597-01-8

Molecular Formula

C10H11N5O2

Molecular Weight

233.23 g/mol

IUPAC Name

4,6-diamino-1-(4-methoxyphenyl)-1,3,5-triazin-2-one

InChI

InChI=1S/C10H11N5O2/c1-17-7-4-2-6(3-5-7)15-9(12)13-8(11)14-10(15)16/h2-5H,1H3,(H4,11,12,13,14,16)

InChI Key

YELDXJVIZJNUBR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NC(=NC2=O)N)N

Origin of Product

United States

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